molecular formula C₁₆H₁₃ClF₃N₅O B1141229 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride CAS No. 188416-35-5

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

Cat. No. B1141229
M. Wt: 383.76
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar fluorinated compounds often involves multi-step chemical processes starting from halogenated precursors. For instance, the synthesis of related butanolides and butenolides from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane involves UV-initiated addition, dehydrochlorination, and nucleophilic substitution reactions, showcasing the complexity of synthesizing such halogenated compounds (Paleta, Volkov, & Hetflejš, 2000).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined through X-ray crystallography, revealing the arrangement of atoms and the spatial configuration of the molecule. For example, the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol showed strong intermolecular hydrogen bonds forming two-dimensional layers, highlighting the influence of fluorine atoms on the molecular structure (Li, Shen, & Zhang, 2015).

Chemical Reactions and Properties

Fluorinated compounds like the one often participate in various chemical reactions, including nucleophilic substitution and conjugate addition, due to the presence of reactive halogen atoms. These reactions are crucial for modifying the compound or introducing new functional groups (Paleta, Volkov, & Hetflejš, 2000).

Scientific Research Applications

Voriconazole: A Versatile Antifungal Agent

Voriconazole, chemically known as 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is primarily utilized as a triazole antifungal medication. It's crucial in treating severe fungal infections, with its molecular arrangement in the crystal packing influenced by both O—H⋯N intramolecular hydrogen bond and C—H⋯O and C—H⋯N interactions. This arrangement provides insights into its interaction and stability in a biological context (Ravikumar et al., 2007).

Analytical Advancements in Voriconazole

The ophthalmic solution of voriconazole has been a subject of extensive research, particularly for its use in treating fungal keratitis. A liquid chromatographic method was developed to evaluate the chiral stability of this solution, emphasizing the role of methanol in the mobile phase for effective retention and resolution of voriconazole and its enantiomer. This method, selective for the enantiomer of voriconazole and its specified impurities, was fully validated, offering a robust tool for the stability study of voriconazole formulations (Servais et al., 2014).

Synthesis and Structural Insights

The synthesis of voriconazole involves meticulous control of stereochemistry, especially in the addition of 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This process highlights the significance of diastereocontrol and the influence of pyrimidine substitution patterns and reaction conditions on the outcome. The resultant voriconazole's stereochemistry is further refined through processes like diastereomeric salt resolution, providing a foundation for understanding its biological interaction mechanisms (Butters et al., 2001).

properties

IUPAC Name

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O.ClH/c1-7(12-11(18)13(15)20-6-19-12)14(2,21)9-4-3-8(16)5-10(9)17;/h3-7,21H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFRQNVARBDXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(C)(C2=C(C=C(C=C2)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657714
Record name 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1)
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Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride

CAS RN

1184919-11-6, 188416-35-5
Record name 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-α,β-dimethyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)butan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)
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